

Delcasertib PROTECTION AMI trial outcomes analysis

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Compound Focus: Delcasertib

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PROTECTION AMI Trial Overview

Trial Aspect	Details
Trial Name	PROTECTION AMI (Phase IIb) [1]
Drug & Mechanism	Delcasertib (KAI-9803); selective inhibitor of delta-protein kinase C (δ -PKC) [2] [3]
Patient Population	1,176 patients with acute ST-segment elevation myocardial infarction (STEMI) undergoing primary PCI [1] [4]. Primary analysis cohort: 911 patients with anterior STEMI [1].
Intervention	Intravenous infusion of delcasertib (50, 150, or 450 mg/h) or placebo, initiated before PCI and continued for ~2.5 hours [1]
Primary Endpoint	Infarct size measured by creatine kinase MB fraction area under the curve (AUC) [1]

Summary of Key Efficacy Outcomes

The following table consolidates the primary results from the PROTECTION AMI trial, showing no significant benefit from **delcasertib** across multiple endpoints [1] [4].

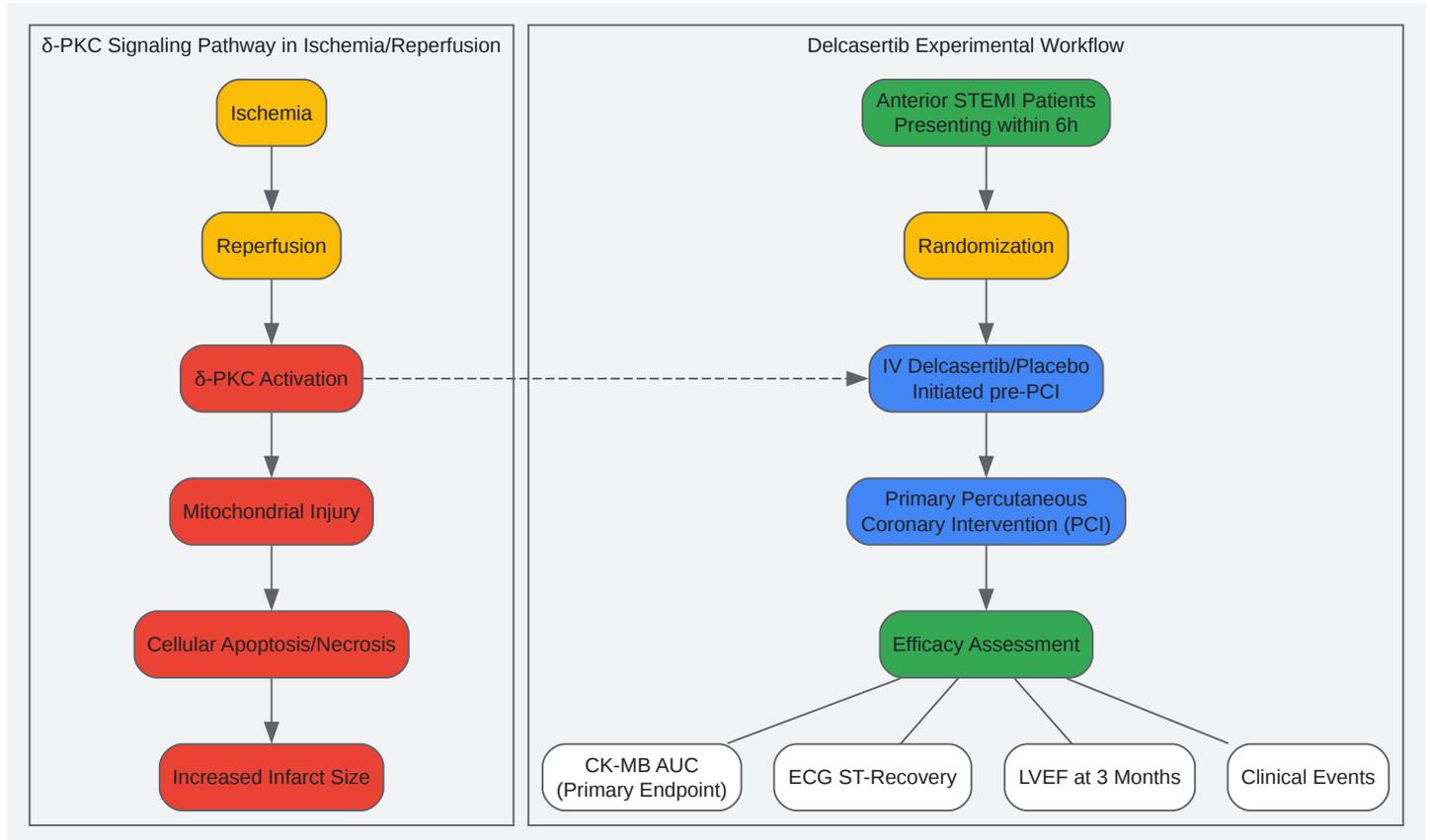
Endpoint	Placebo Group	Delcasertib 50 mg/h	Delcasertib 150 mg/h	Delcasertib 450 mg/h	P Value
CK-MB AUC (ng·h/mL), Median	5,156	5,043	4,419	5,253	Not Significant [1]
ST Recovery AUC (µV/min)	8,377	7,707	7,779	8,188	0.420 [4]
LVEF ≤30% at 3 Months (%)	8.6%	5.1%	7.3%	9.0%	Not Significant [4]
Death at 3 Months (%)	3.2%	3.9%	4.0%	2.4%	Not Significant [4]

Experimental Protocol & Key Methodologies

For researchers analyzing this trial, the core methodologies were:

- **Study Design:** Multicentre, randomized, double-blind, placebo-controlled trial across 114 sites [1] [4].
- **Dosing Protocol:** **Delcasertib** was administered via **intravenous infusion** at three doses (50, 150, and 450 mg/h). The infusion was started immediately after randomization (before PCI) and continued for approximately 2.5 hours [1] [5].
- **Primary Efficacy Measurement:** Infarct size was quantified by measuring the **area under the curve (AUC)** for **creatin kinase-MB (CK-MB)** [1].
- **Key Secondary Measurements:**
 - **Electrocardiographic (ECG) ST-segment recovery:** Assessed via continuous 24-hour ECG monitoring to evaluate myocardial reperfusion success [1] [4].
 - **Left Ventricular Ejection Fraction (LVEF):** Measured at the 3-month follow-up to assess cardiac function [1].
 - **Clinical Events:** Adjudicated endpoints including death, heart failure, and serious ventricular arrhythmias [1].

The diagram below illustrates the signaling pathway targeted by **delcasertib** and the experimental workflow of the PROTECTION AMI trial.



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FAQs and Troubleshooting for Researchers

Q1: Why did delcasertib fail in PROTECTION AMI despite promising pre-clinical data? Several factors may explain the failure [3] [5] [4]:

- **Timing of Administration:** In humans, the exact duration of ischemia is uncertain. While the drug was administered pre-PCI, reperfusion injury might have occurred earlier, or the 17-minute average pre-PCI infusion may have been insufficient.
- **Route of Administration:** The earlier, smaller DELTA-MI trial used intracoronary administration and showed positive biomarker trends [3] [4]. The switch to intravenous infusion in PROTECTION-AMI, while achieving similar blood concentrations, may have affected drug delivery to the ischemic tissue [5].
- **Patient Population and Injury Extent:** The trial focused on anterior STEMI, but the extent of MI might not have been large enough to discern a treatment effect. A non-significant trend toward benefit was seen in a subgroup with completely occluded arteries (TIMI 0/1 flow) pre-PCI, suggesting the drug might have some biological activity in patients at highest risk for reperfusion injury [6] [4].
- **Fundamental Biology:** The failure adds to a long list of negative trials in this area, leading to debate over whether reperfusion injury is a preventable phenomenon in humans under contemporary clinical care [3] [4].

Q2: What was the safety profile of delcasertib, and were there concerns? **Delcasertib** was noted for having a lack of virtually any side effects and was described as "nontoxic" in the reported results [5]. This favorable safety profile allowed the use of very high doses in the trial.

Q3: What is the current status of delcasertib development? Following the negative results of the PROTECTION AMI trial, **Bristol-Myers Squibb ended its partnership and discontinued development of delcasertib for the AMI indication** [3] [5]. At the time, KAI Pharmaceuticals (the original developer) expressed continued interest in evaluating the drug for other indications involving ischemia-reperfusion injury, such as stroke or coronary artery bypass graft (CABG) surgery [3] [5].

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